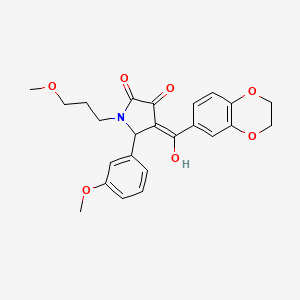![molecular formula C24H31NO4 B11138987 3-(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-7'-yl)-N-(propan-2-yl)propanamide](/img/structure/B11138987.png)
3-(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-7'-yl)-N-(propan-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6’-Methyl-8’-oxo-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-7’-yl)-N-(propan-2-yl)propanamide is a complex organic compound characterized by its unique spiro structure, which includes a cyclohexane ring fused to a pyranochromene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6’-methyl-8’-oxo-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-7’-yl)-N-(propan-2-yl)propanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the spiro[cyclohexane-1,2’-pyrano[3,2-g]chromene] core. This can be achieved through a cyclization reaction involving a suitable precursor, such as a chromene derivative and a cyclohexanone derivative, under acidic or basic conditions.
Following the formation of the spiro core, the introduction of the amide group is carried out. This step involves the reaction of the spiro intermediate with isopropylamine and a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final propanamide product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization step and automated systems for the amide coupling reaction. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(6’-Methyl-8’-oxo-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-7’-yl)-N-(propan-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol. Typical reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen. Reagents such as alkyl halides can be used to introduce new substituents.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of N-alkylated amides.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spirocyclic systems and their behavior in various chemical reactions.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or as ligands for receptor studies. The spiro structure is of particular interest due to its rigidity and potential for specific interactions with biological targets.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic applications. The spiro structure is often associated with bioactivity, and modifications to the compound can lead to the development of new drugs with improved efficacy and selectivity.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(6’-methyl-8’-oxo-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-7’-yl)-N-(propan-2-yl)propanamide involves its interaction with specific molecular targets. The spiro structure allows for precise binding to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological system being studied, but common targets include enzymes involved in metabolic pathways and receptors in the central nervous system.
Comparison with Similar Compounds
Similar Compounds
- 3-(6’-Methyl-8’-oxo-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-7’-yl)propanoic acid
- (6’-Methyl-8’-oxo-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-7’-yl)acetic acid
Uniqueness
Compared to similar compounds, 3-(6’-methyl-8’-oxo-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-7’-yl)-N-(propan-2-yl)propanamide is unique due to the presence of the isopropylamide group. This modification can significantly alter the compound’s reactivity and biological activity, making it a valuable target for further research and development.
Properties
Molecular Formula |
C24H31NO4 |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
3-(6-methyl-8-oxospiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-7-yl)-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C24H31NO4/c1-15(2)25-22(26)8-7-18-16(3)19-13-17-9-12-24(10-5-4-6-11-24)29-20(17)14-21(19)28-23(18)27/h13-15H,4-12H2,1-3H3,(H,25,26) |
InChI Key |
JOLIRZBYIWKEBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C3CCC4(CCCCC4)OC3=C2)CCC(=O)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[2-(4-pyridyl)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide](/img/structure/B11138906.png)
![N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B11138913.png)
![N~1~-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B11138916.png)
![2-({3-[(5-Bromothiophen-2-yl)carbonyl]-1-benzofuran-5-yl}oxy)acetamide](/img/structure/B11138925.png)
![2-{2-[4-(4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]-2-oxoethyl}-6-phenylpyridazin-3(2H)-one](/img/structure/B11138936.png)
![2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide](/img/structure/B11138944.png)
![Ethyl 5-(4-methoxyphenyl)-2-[(pyridin-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B11138949.png)
![2-bromo-5-isopropyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B11138954.png)
![(5Z)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-(2,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11138959.png)
![N-(3,4-dimethoxybenzyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B11138960.png)
![2-(6-chloro-1H-indol-1-yl)-1-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]ethanone](/img/structure/B11138977.png)

![2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B11138996.png)
![Diethyl 4-(4-{[(2-chlorophenyl)carbonyl]oxy}phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11139003.png)
